Barnidipine-d5
Description
Evolution and Significance of Stable Isotope Labeling in Drug Development
Stable isotope labeling is a technique where non-radioactive isotopes are incorporated into molecules to act as tracers. metsol.com Unlike their radioactive counterparts, stable isotopes pose no radiation risk, allowing for safer and more ethical research, particularly in studies involving vulnerable populations. metsol.com The concept of using isotopes in research dates back to the early 20th century, but its application in drug development has seen a significant surge in recent decades. nih.govnumberanalytics.com
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612) (D), is a subtle yet powerful modification. nih.gov This process, known as deuteration, can improve the pharmacokinetic profile and, in some cases, the toxicity profile of a drug compared to its non-deuterated version. nih.govnih.gov This "deuterium switch" can lead to a more stable drug, potentially reducing the required dose and frequency of administration. nih.gov A prime example of this is deutetrabenazine, the first deuterated drug to receive FDA approval in 2017, which demonstrated a superior pharmacokinetic profile compared to its predecessor, tetrabenazine. nih.gov
The significance of stable isotope labeling in drug development is multifaceted. It accelerates the drug discovery process by providing early insights into a drug's metabolic pathway. adesisinc.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters for ensuring the safety and efficacy of new therapeutic agents. musechem.comchemicalsknowledgehub.com Furthermore, the use of stable isotopes enhances the precision of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for more confident elucidation of molecular structures and reaction mechanisms. adesisinc.com
The Role of Deuterated Compounds as Internal Standards in Bioanalytical Science
In the realm of bioanalytical science, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for ensuring accuracy and reliability. wuxiapptec.combiopharmaservices.com An internal standard is a compound of a known quantity added to a sample to correct for variations that can occur during sample preparation, chromatographic separation, and detection. wuxiapptec.comscioninstruments.com
Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. aptochem.com These stable isotope-labeled internal standards (SIL-IS) are chemically almost identical to the analyte (the substance being measured) but have a different mass due to the presence of deuterium atoms. aptochem.comclearsynth.com This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com
The key advantages of using a deuterated internal standard include:
Correction for Matrix Effects: Biological samples are complex matrices, and other components can interfere with the analyte's signal, a phenomenon known as the matrix effect. clearsynth.comkcasbio.com Since a deuterated internal standard is chemically similar to the analyte, it experiences similar matrix effects, allowing for accurate correction. kcasbio.com
Compensation for Variability: Deuterated internal standards help to correct for analyte loss during sample preparation steps like extraction and for fluctuations in instrument performance. wuxiapptec.comscioninstruments.com
Co-elution: Ideally, a deuterated internal standard co-elutes with the analyte during chromatography, meaning they travel through the analytical system at the same rate. aptochem.comsplendidlab.com This ensures that both the analyte and the internal standard are subjected to the same conditions, leading to more reliable quantification. aptochem.com
By using the ratio of the analyte's response to the internal standard's response, researchers can obtain highly accurate and precise measurements of the analyte's concentration in a biological sample. scioninstruments.com
Overview of Barnidipine-d5 as a Research Compound
Barnidipine (B1667753) is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds and is used in the treatment of hypertension. wikipedia.orggenome.jp It functions by reducing peripheral vascular resistance through its vasodilatory action. medchemexpress.comnih.gov Barnidipine possesses two chiral centers, resulting in four possible enantiomers; the active form is a single optical isomer. nih.govchemicalbook.com
This compound is the deuterium-labeled analog of barnidipine. targetmol.com In this compound, five hydrogen atoms in the phenyl group have been replaced with deuterium atoms. veeprho.combiomol.com This isotopic labeling makes this compound an invaluable tool for researchers, primarily serving as an internal standard for the quantification of barnidipine in biological samples using GC- or LC-MS. biomol.commedkoo.com Its use ensures reliable and accurate analysis in various research settings, including therapeutic drug monitoring and pharmacokinetic studies. veeprho.com
Table 1: Chemical and Physical Properties of Barnidipine and this compound
| Property | Barnidipine | This compound |
| Chemical Formula | C₂₇H₂₉N₃O₆ wikipedia.orgfda.gov | C₂₇H₂₄D₅N₃O₆ axios-research.com |
| Molar Mass | 491.544 g·mol⁻¹ wikipedia.org | 496.57 g·mol⁻¹ targetmol.com |
| IUPAC Name | 5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov | 3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2, 6-dimethyl-4-(3-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate, hydrochloride (1:1) veeprho.com |
| CAS Number | 104713-75-9 targetmol.com | Not Available |
| Class | Dihydropyridine Calcium Channel Blocker wikipedia.orgchemicalbook.com | Deuterated Analog of Barnidipine targetmol.com |
| Primary Use | Antihypertensive Agent wikipedia.orgchemicalbook.com | Internal Standard in Analytical and Pharmacokinetic Research veeprho.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D |
InChI Key |
VXMOONUMYLCFJD-WRDYOGNPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Barnidipine D5
Methodologies for Deuterium (B1214612) Incorporation into the Barnidipine (B1667753) Core
The incorporation of deuterium into the barnidipine molecule can be achieved through various synthetic routes. A common and effective method is to use deuterated starting materials in the synthesis process. researchgate.net For Barnidipine-d5, where the deuterium atoms are typically located on the phenyl group of the benzylpyrrolidinyl moiety, (phenyl-d5)-methyl)pyrrolidin-3-yl) can be utilized as a key deuterated intermediate. synzeal.com
The synthesis generally follows established routes for barnidipine, such as a modified Hantzsch dihydropyridine (B1217469) synthesis. researchgate.net This involves the condensation of a β-ketoester (like (S)-3-acetoacetoxy-1-(phenyl-d5-benzyl)pyrrolidine), an aldehyde (m-nitrobenzaldehyde), and an amino-crotonate (methyl 3-aminocrotonate). googleapis.com By using the deuterated benzylpyrrolidine derivative from the outset, the deuterium atoms are integrated into the final molecular structure in a stable position.
Alternative strategies could involve late-stage H/D exchange reactions, but these often lack the specificity required and can lead to a mixture of isotopologues with deuterium at various positions. researchgate.net Therefore, building the molecule from deuterated precursors is the preferred method for ensuring the precise labeling pattern of this compound. researchgate.net
Stereospecific Synthesis of this compound Enantiomers
Barnidipine has two chiral centers, resulting in four possible stereoisomers. The therapeutically active form is the (S,S) enantiomer, which is the most potent and longest-acting isomer. nih.gov Consequently, the synthesis of this compound must be stereospecific to produce the desired (S,S)-Barnidipine-d5 enantiomer.
Stereochemical control is typically achieved by using chiral starting materials. The synthesis often employs a chiral resolution step to isolate the desired enantiomer of a key intermediate. For instance, racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid can be resolved using a chiral agent like L-(-)-malic acid or a chiral organic base to isolate the (S)-enantiomer. googleapis.comgoogle.com
This resolved carboxylic acid intermediate is then coupled with the deuterated chiral alcohol, (S)-1-((phenyl-d5)methyl)pyrrolidin-3-ol, to form the final (S,S)-Barnidipine-d5. This approach ensures that both chiral centers are in the correct configuration. The synthesis of chiral 1,4-dihydropyridines is an active area of research, as enantiomers often exhibit different biological activities. researchgate.net
Isotopic Enrichment and Characterization Techniques
After synthesis, it is critical to verify the structure and determine the isotopic purity of this compound. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometry (MS): ESI-HRMS is used to confirm the molecular weight of this compound. nih.gov The mass spectrum will show a molecular ion peak that is five mass units higher than that of unlabeled barnidipine, confirming the incorporation of five deuterium atoms. The relative abundances of the H/D isotopologue ions can be used to calculate the isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the exact location of the deuterium labels. rsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring of the benzyl (B1604629) group will be absent or significantly reduced. Conversely, a ²H NMR spectrum would show a signal in that region, confirming the position of deuteration. ¹³C NMR can also be used, as the carbons attached to deuterium will exhibit characteristic splitting patterns.
The combination of these techniques provides a comprehensive characterization, confirming the structural integrity and isotopic enrichment of the synthesized this compound. researchgate.net
| Technique | Expected Observation for this compound | Purpose |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z + 5 compared to unlabeled barnidipine. | Confirms successful incorporation of five deuterium atoms and allows for calculation of isotopic enrichment. nih.gov |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Absence or significant reduction of signals for the five protons on the phenyl ring of the benzyl group. | Confirms the specific location of the deuterium labels. rsc.org |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Presence of a signal corresponding to the phenyl group of the benzyl moiety. | Directly detects the presence and location of the incorporated deuterium. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Altered chemical shifts and splitting patterns for the carbons in the deuterated phenyl ring. | Provides further structural confirmation of deuteration. |
Control of Impurities and Byproducts during Deuteration
The synthesis and purification of deuterated active pharmaceutical ingredients (APIs) present unique challenges. digitellinc.com It is essential to control for potential impurities to ensure the quality and accuracy of the final product when used as an analytical standard.
Isotopic Impurities: The primary isotopic impurity is the presence of lower isotopologues (d0 to d4). nih.gov These can arise from incomplete deuteration of the starting materials. Using highly enriched deuterated reagents (e.g., phenyl-d5-benzyl bromide with >99% isotopic purity) is crucial to minimize these impurities. isotope.com The distribution of these isotopologues can significantly affect the characterization of the API. nih.gov
Chemical Impurities: As with any multi-step synthesis, byproducts from side reactions can occur. In the synthesis of barnidipine, potential impurities include diastereomers (e.g., the (S,R), (R,S), or (R,R) isomers) and oxidation products where the dihydropyridine ring is aromatized to a pyridine (B92270) ring. nih.govnih.gov
Purification and Quality Control: Rigorous purification, typically involving chromatographic techniques like HPLC, is necessary to remove both chemical and isotopic impurities. nih.gov The final product's purity is assessed using a combination of HPLC, MS, and NMR to ensure it meets the stringent requirements for a certified reference material. The identification and synthesis of potential impurities are important for quality control during the manufacturing process. researchgate.net
Careful control of synthetic conditions, the use of high-purity deuterated reagents, and robust purification and analytical methods are all essential for producing high-quality this compound. digitellinc.comnbinno.com
Advanced Analytical Methodologies Utilizing Barnidipine D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Barnidipine (B1667753) and Metabolite Quantification
LC-MS/MS has emerged as the gold standard for the bioanalysis of barnidipine, offering unparalleled sensitivity and selectivity. The use of Barnidipine-d5 as an internal standard is integral to the accuracy and reliability of these methods. medkoo.comvulcanchem.com
Development of Highly Sensitive LC-MS/MS Assays for this compound as an Internal Standard
The therapeutic use of barnidipine results in extremely low plasma concentrations, often at the picogram per milliliter (pg/mL) level. sciex.com This necessitates the development of highly sensitive LC-MS/MS assays. This compound is the preferred internal standard in these assays due to its chemical and physical properties being nearly identical to the analyte, barnidipine, while having a distinct mass-to-charge ratio (m/z). medkoo.comvulcanchem.com This ensures similar behavior during sample preparation and chromatographic separation, effectively compensating for variations in extraction recovery and matrix effects. vulcanchem.comchromatographyonline.com
A key objective in developing these assays is to achieve a low limit of quantitation (LLOQ) to accurately capture the pharmacokinetic profile of barnidipine. sciex.comthermofisher.com For instance, a highly sensitive method was developed with an LLOQ of 5 pg/mL in human plasma, which is crucial for pharmacokinetic studies. sciex.com Another method achieved an even lower LLOQ of 0.5 pg/mL. thermofisher.com These sensitive methods often employ advanced mass spectrometers, such as the SCIEX QTRAP 6500+ or Thermo Scientific TSQ Altis, which offer high sensitivity and signal-to-noise ratios. sciex.comthermofisher.com
The development process involves meticulous sample preparation, often utilizing solid-phase extraction (SPE) to clean up the sample and concentrate the analyte and internal standard. sciex.comvulcanchem.com This is followed by careful optimization of the LC-MS/MS parameters to maximize the signal intensity of both barnidipine and this compound. sciex.com
Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters
Achieving optimal chromatographic separation is crucial for resolving barnidipine and this compound from endogenous interferences in the biological matrix. thermofisher.comnih.gov This minimizes ion suppression or enhancement, leading to more accurate quantification. nih.gov
Several chromatographic strategies have been employed. One method utilized a Phenomenex Luna HILIC column with an isocratic elution consisting of 2 mM ammonium (B1175870) formate (B1220265) (pH 4 with formic acid) in 80% acetonitrile (B52724) at a flow rate of 500 µL/min. sciex.com Another approach used a C18 column with a gradient elution of 0.1% formic acid in acetonitrile and water. vulcanchem.comthermofisher.com The choice of column and mobile phase is critical for achieving good peak shape and retention time. For example, one method reported a retention time of 4.2 minutes for both barnidipine and this compound. vulcanchem.com
Mass spectrometric detection is typically performed in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). sciex.com The optimization of MS parameters is vital for maximizing sensitivity. This includes tuning the ion source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, heater, and curtain gas). sciex.comthermofisher.com Compound-dependent parameters like declustering potential, collision energy, and cell exit potential are also optimized for the specific MRM transitions of barnidipine and this compound. sciex.com
Table 1: Example of Optimized Mass Spectrometric Parameters
| Parameter | Barnidipine | This compound |
| Q1 Mass (amu) | 492.2 | 497.3 |
| Q3 Mass (amu) | 238.1 | 238.1 |
| Dwell Time (ms) | 200 | 200 |
| Declustering Potential (V) | 100 | 100 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (V) | 35 | 35 |
| Collision Cell Exit Potential (V) | 12 | 12 |
This table presents a representative set of parameters and may vary between different instruments and methods. sciex.com
Validation of Quantitative Bioanalytical Methods Employing this compound
Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of quantitative data. nih.govnih.govaustinpublishinggroup.com Methods utilizing this compound as an internal standard undergo rigorous validation according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). sciex.comnih.gov
Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com
Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over a defined range. sciex.com For barnidipine, linearity has been established in ranges such as 5.0 pg/mL to 8000 pg/mL and 0.1–100 ng/mL, with a regression coefficient (r²) greater than 0.99. sciex.comvulcanchem.com
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. austinpublishinggroup.com These are assessed at multiple quality control (QC) levels, including the LLOQ, low, medium, and high concentrations. sciex.com Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision. sciex.com
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. sciex.com Recoveries of over 80% are generally considered acceptable. sciex.com
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. nih.govbataviabiosciences.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. chromatographyonline.comnih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage. austinpublishinggroup.com
Table 2: Example of Accuracy and Precision Data for Barnidipine Quantification
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.0 | 4.8 | 96.0 | 8.5 |
| Low | 15.0 | 14.5 | 96.7 | 6.2 |
| Medium | 400.0 | 410.0 | 102.5 | 4.1 |
| High | 6000.0 | 5850.0 | 97.5 | 3.5 |
This table presents illustrative data; actual values may differ based on the specific study. sciex.com
Strategies for Mitigating Matrix Effects and Enhancing Assay Robustness
The primary strategy is the use of a stable isotope-labeled internal standard, such as this compound. chromatographyonline.comnih.gov Because this compound co-elutes with barnidipine and experiences similar matrix effects, the ratio of their peak areas remains constant, leading to accurate quantification. chromatographyonline.com
Other strategies include:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove a significant portion of interfering matrix components before analysis. bataviabiosciences.comresearchgate.net
Chromatographic Optimization: Modifying the chromatographic conditions to separate the analyte from matrix interferences is a crucial step. bataviabiosciences.com This can involve changing the column, mobile phase composition, or gradient profile. nih.gov
Dilution of the Sample: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact. bataviabiosciences.com
By implementing these strategies, the robustness of the analytical method is enhanced, ensuring reliable and reproducible results across different sample batches and over time.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Analysis
While LC-MS/MS is the predominant technique for barnidipine analysis, this compound is also intended for use as an internal standard in GC-MS applications. medkoo.comcaymanchem.combiomol.com GC-MS can be a viable alternative, particularly when dealing with volatile and thermally stable compounds. However, for a molecule like barnidipine, which is a larger and more complex dihydropyridine (B1217469), derivatization might be necessary to improve its volatility and thermal stability for GC analysis. The use of this compound in GC-MS would follow the same principle as in LC-MS/MS, where it serves to correct for variations in sample preparation and analysis. vulcanchem.com
Application of this compound in High-Throughput Screening and Quantitative Analysis
The development of rapid and efficient analytical methods is crucial in drug discovery and development, where a large number of samples need to be analyzed. This compound plays a role in enabling high-throughput screening (HTS) and quantitative analysis of barnidipine.
The use of advanced LC-MS/MS systems with fast chromatography allows for short run times, which is essential for HTS. thermofisher.com For example, a method with a total runtime of 8 minutes has been developed. thermofisher.com Coupled with automated sample preparation techniques, this allows for the rapid analysis of large batches of samples.
Furthermore, the robustness and reliability provided by the use of this compound as an internal standard are critical for the large-scale quantitative analysis required in clinical trials and pharmacokinetic studies. sciex.comcapes.gov.br The ability to accurately and precisely measure barnidipine concentrations in thousands of samples is a testament to the effectiveness of these validated bioanalytical methods. capes.gov.br
In Vitro Pharmacokinetic and Metabolic Research with Barnidipine D5
Investigation of Barnidipine (B1667753) Metabolism using Stable Isotope Tracers
The incorporation of stable isotopes, such as deuterium (B1214612), into a drug molecule offers a sophisticated method for tracing its metabolic journey. nih.govdoi.orgnih.govresearchgate.netfrontiersin.orgnuvisan.comresearchgate.net Barnidipine-d5, with its five deuterium atoms on the phenyl group of the benzylpyrrolidine moiety, is an ideal candidate for such stable isotope tracer studies. vulcanchem.com While its primary documented use is as an internal standard for the precise quantification of barnidipine in biological samples, its utility extends to the detailed exploration of metabolic pathways. nih.govveeprho.com
Elucidation of Primary and Secondary Metabolic Pathways (e.g., Oxidation, Hydrolysis, N-Debenzylization)
In vitro studies utilizing human liver microsomes have been instrumental in mapping the metabolic transformations of barnidipine. nih.govresearchgate.nettandfonline.com These investigations have revealed a series of primary and secondary metabolic reactions.
The primary metabolic pathways of barnidipine are:
N-Debenzylation: This process results in the formation of the metabolite designated as M-1. nih.govtandfonline.com
Hydrolysis: The ester linkage of the benzyl-pyrrolidine group can be hydrolyzed, leading to the formation of metabolite M-3. nih.govtandfonline.comnih.gov
Oxidation: The dihydropyridine (B1217469) ring of barnidipine can be oxidized to its pyridine (B92270) form, creating metabolite M-8. nih.govtandfonline.com
Subsequent to these initial transformations, secondary metabolites are formed. Notably, the pyridine forms of M-1 and M-3, designated as M-2 and M-4 respectively, are believed to be generated from the primary metabolite M-8, rather than directly from M-1 or M-3. nih.govtandfonline.com The major metabolites identified in human plasma and urine are M-3 and its oxidized pyridine form, M-4. nih.gov Other minor metabolites include the pyridine form of the unchanged barnidipine and the N-debenzylated product. nih.gov
The primary metabolic pathways of barnidipine are summarized in the table below:
| Metabolic Pathway | Resulting Metabolite | Description |
| N-Debenzylation | M-1 | Cleavage of the benzyl (B1604629) group from the pyrrolidine (B122466) ring. |
| Ester Hydrolysis | M-3 | Hydrolysis of the ester bond connecting the barnidipine core to the benzyl-pyrrolidine moiety. |
| Dihydropyridine Oxidation | M-8 | Oxidation of the dihydropyridine ring to a pyridine ring. |
Identification and Characterization of Novel Metabolites through Deuterium Tracking
The use of stable isotope-labeled compounds like this compound is a powerful strategy for the discovery and characterization of previously unknown metabolites. nih.govdoi.orgnih.gov The deuterium atoms in this compound act as a unique mass signature. When analyzing samples from in vitro metabolism studies using mass spectrometry, any metabolite originating from barnidipine will carry this deuterium label, exhibiting a characteristic mass shift. This allows for the confident identification of drug-related metabolites amidst a complex biological matrix. While specific studies detailing the use of this compound for novel metabolite identification are not extensively available in the public domain, the principles of stable isotope tracing strongly support its utility in this area. This technique would enable researchers to track the metabolic fate of the deuterated benzylpyrrolidine portion of the molecule, potentially revealing new or minor metabolic pathways that might otherwise go undetected.
Enzyme Kinetics and Cytochrome P450 Isoenzyme Involvement in Barnidipine Metabolism
Understanding the enzymes responsible for a drug's metabolism and the speed at which they work is crucial for predicting its clearance from the body and potential for interactions with other drugs.
Role of CYP3A4 in Barnidipine Biotransformation
Research has consistently shown that the cytochrome P450 (CYP) 3A4 isoenzyme is the primary catalyst for the metabolism of barnidipine in the human liver. nih.govnih.govtandfonline.compsu.edunih.govresearchgate.netresearchgate.net Studies using human liver microsomes and cDNA-expressed CYP enzymes have confirmed the involvement of CYP3A4 in all three primary metabolic pathways: N-debenzylation, ester hydrolysis, and dihydropyridine oxidation. nih.govtandfonline.com The secondary metabolic pathways are also suggested to be mediated by CYP3A4. nih.govtandfonline.com
In addition to CYP3A4, other CYP isoforms have been investigated for their interaction with barnidipine. One study found that barnidipine can competitively inhibit CYP2C9 and CYP2D6, and also shows inhibitory effects on CYP2B6 and CYP2C19. nih.govresearchgate.net However, the most significant metabolic activity and potential for clinically relevant drug interactions are associated with CYP3A4.
The table below summarizes the inhibitory effects of barnidipine on various CYP450 isoforms.
| CYP Isoform | Inhibitory Effect of Barnidipine |
| CYP1A2 | Potent inhibition |
| CYP2B6 | Inhibition observed |
| CYP2C9 | Competitive inhibition |
| CYP2C19 | Inhibition observed |
| CYP2D6 | Competitive inhibition |
| CYP3A4 | Inhibition observed |
Assessment of Metabolic Stability in In Vitro Systems
Metabolic stability assays are standard in vitro tests used to determine how quickly a compound is metabolized by liver enzymes. nuvisan.com These assays, typically conducted using human liver microsomes or hepatocytes, provide an estimate of the drug's intrinsic clearance. nuvisan.com For barnidipine, its extensive metabolism by CYP3A4 suggests a relatively low metabolic stability.
The use of deuterated compounds like this compound can potentially influence metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism if the cleavage of this bond is a rate-determining step in the metabolic process. This phenomenon is known as the kinetic isotope effect. juniperpublishers.comnih.gov Replacing hydrogen with deuterium at a site of metabolism can therefore enhance a drug's metabolic stability and prolong its half-life. juniperpublishers.comnih.govresearchgate.netmdpi.com While specific studies on the metabolic stability of this compound are not publicly available, the deuteration of the benzyl group, a site of metabolism (N-debenzylation), suggests that this compound may exhibit a different metabolic stability profile compared to the non-deuterated parent compound.
In Vitro Drug-Drug Interaction Studies Using this compound as a Probe Compound
Given that barnidipine is a substrate for CYP3A4, it has the potential to be involved in drug-drug interactions. nih.govtandfonline.com When co-administered with drugs that inhibit or induce CYP3A4, the plasma concentrations of barnidipine can be altered. In vitro studies have shown that potent CYP3A4 inhibitors can increase barnidipine levels. vulcanchem.com For instance, the formation of barnidipine's primary metabolites was inhibited by the known CYP3A4 inhibitor cyclosporin (B1163) A. nih.govtandfonline.com
In the context of drug-drug interaction studies, a "probe substrate" is a compound that is selectively metabolized by a specific enzyme and is used to assess the inhibitory or inducing potential of other compounds on that enzyme. nih.govbdj.co.jpnih.gov While specific in vitro studies employing this compound as a probe compound are not detailed in the available literature, its characteristics as a CYP3A4 substrate make it a suitable candidate for such assays. In these studies, this compound would be incubated with human liver microsomes and a potential inhibitor. The rate of formation of its deuterated metabolites would be measured by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound would indicate inhibition of CYP3A4. The use of the deuterated form, this compound, would provide a highly sensitive and specific endpoint for these assays, free from interference from endogenous compounds. nuvisan.comenamine.netbioivt.com
The table below lists some compounds that have been studied in vitro for their interaction with barnidipine metabolism.
| Compound | Effect on Barnidipine Metabolism | Mechanism |
| Cyclosporin A | Inhibition | Potent inhibitor of CYP3A4 |
| Glibenclamide | Inhibition | |
| Simvastatin | Inhibition | |
| Warfarin | Little to no effect | |
| Theophylline | Little to no effect | |
| Phenytoin | Little to no effect | |
| Diclofenac | Little to no effect | |
| Amitriptyline | Little to no effect |
Stereochemical Aspects and Their Investigation Using Barnidipine D5
Analysis of Stereoselectivity in Barnidipine's Biological Interactions
The pharmacological activity of dihydropyridine (B1217469) calcium channel blockers is generally stereoselective, with one enantiomer often being significantly more potent than the others. researchgate.net For barnidipine (B1667753), the (+)-S,S-isomer is the most active. researchgate.net This stereoselectivity is attributed to the specific interactions between the chiral centers of the drug molecule and the L-type calcium channels, its primary biological target. tandfonline.comnih.govnih.gov
The (3'S,4S) configuration of barnidipine is critical for its high affinity for L-type calcium channels. drugbank.comnih.govvulcanchem.com Studies have shown that the S,S enantiomer has a significantly higher affinity for these channels compared to the other stereoisomers. tandfonline.comnih.gov This high degree of pharmacological selectivity is thought to contribute to its clinical efficacy and tolerability profile. tandfonline.comnih.gov The use of a single, highly active enantiomer minimizes the potential for off-target effects or differing pharmacological actions that could arise from a racemic mixture. tandfonline.comresearchgate.net
Methodologies for Assessing Enantiomeric Purity and Isomeric Ratios
Ensuring the stereochemical purity of barnidipine is essential for its therapeutic use. Several analytical methodologies have been developed to separate and quantify the enantiomers of barnidipine and other dihydropyridine derivatives. These methods are crucial for quality control during manufacturing and for research into its stereoselective properties.
High-performance liquid chromatography (HPLC) is a widely used technique for the chiral separation of dihydropyridines. saudijournals.commdpi.com Chiral stationary phases, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), have been successfully employed to resolve the enantiomers of barnidipine. saudijournals.com Other chromatographic techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also utilized, particularly for quantifying low concentrations of barnidipine and its metabolites in biological samples. vulcanchem.comsaudijournals.comsphinxsai.com In these LC-MS/MS methods, Barnidipine-d5 is frequently used as an internal standard to ensure accurate quantification by accounting for variations in sample preparation and instrument response. vulcanchem.comcaymanchem.com
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are also powerful tools for elucidating the three-dimensional structure and confirming the absolute stereochemistry of chiral molecules like barnidipine. vulcanchem.comgoogle.com
Impact of Deuteration on Stereochemical Stability and Interconversion
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can influence the metabolic stability of a drug. beilstein-journals.orgnih.govinformaticsjournals.co.injuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. beilstein-journals.orginformaticsjournals.co.injuniperpublishers.com In the context of this compound, deuterium atoms are typically introduced at metabolically susceptible positions, such as the benzyl (B1604629) group. vulcanchem.comcaymanchem.com
This increased metabolic stability can have indirect effects on stereochemical considerations. By reducing the rate of metabolism, deuteration can potentially prolong the in vivo lifetime of the active enantiomer. nih.govjuniperpublishers.com Furthermore, for chiral centers that might be prone to epimerization (interconversion to the opposite stereoisomer), deuteration at or near the chiral center could potentially slow this process, thereby enhancing the stereochemical stability of the drug. nih.gov However, specific research on the direct impact of deuteration on the stereochemical interconversion of barnidipine is not extensively documented in the provided search results. The primary role of this compound remains as an internal standard in analytical methods. vulcanchem.comcaymanchem.com
Research into Stereoselective Metabolism of Barnidipine and its Analogs
The metabolism of dihydropyridine calcium channel blockers is often stereoselective, meaning that different enantiomers are metabolized at different rates and through different pathways. conicet.gov.artandfonline.compsu.edunih.gov This is primarily due to the stereospecificity of the cytochrome P450 (CYP) enzymes responsible for their metabolism in the liver. researchgate.netconicet.gov.arpsu.edu
For many dihydropyridines, the S-enantiomer exhibits higher plasma concentrations after oral administration due to the stereoselective first-pass metabolism of the R-enantiomer. conicet.gov.ar In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme involved in the metabolism of barnidipine. psu.eduresearchgate.net The primary metabolic pathways include N-debenzylation and oxidation of the dihydropyridine ring. researchgate.net
The use of deuterated analogs like this compound is invaluable in these metabolic studies. By acting as a stable, non-radioactive tracer, it allows for the precise tracking and quantification of the parent drug and its metabolites in complex biological matrices, further elucidating the stereoselective nature of its metabolic fate. vulcanchem.com
Barnidipine D5 in Quality Control and Reference Standard Applications
Establishment of Barnidipine-d5 as a Pharmacopeial Reference Standard
The establishment of this compound as a pharmacopeial reference standard is a rigorous process governed by strict quality criteria set forth by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). A reference standard is a highly purified and well-characterized substance intended for use in specified analytical tests to ensure the identity, purity, quality, and strength of pharmaceutical products.
The qualification of a this compound lot as a reference standard involves comprehensive characterization to confirm its structure, assess its purity, and determine its isotopic enrichment. Key analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and verify the specific positions of deuterium (B1214612) labeling. The absence or significant reduction of proton signals at the labeled sites provides direct evidence of successful deuteration.
Mass Spectrometry (MS): Essential for confirming the molecular weight and determining the isotopic purity. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, while tandem MS (MS/MS) confirms its fragmentation pattern, which should be analogous to that of unlabeled Barnidipine (B1667753), but with a corresponding mass shift.
Chromatographic Purity (HPLC-UV/DAD): High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection is used to assess chemical purity by separating this compound from any unlabeled material, synthetic precursors, or other related impurities.
Isotopic Enrichment Analysis (LC-MS): This analysis quantifies the percentage of molecules that are correctly labeled (d5) versus those with fewer deuterium atoms (d0 to d4) or unlabeled compound (d0). High isotopic enrichment is critical to prevent cross-signal interference during analysis.
Once characterized, the material undergoes stability testing under various conditions (e.g., temperature, humidity, light) to establish appropriate storage conditions and a re-test date. The data generated from this comprehensive evaluation are compiled into a Certificate of Analysis, which accompanies the reference standard.
Table 1: Typical Specifications for a this compound Pharmacopeial Reference Standard
| Parameter | Analytical Method | Typical Specification | Purpose |
|---|---|---|---|
| Chemical Identity | ¹H NMR, ¹³C NMR, HRMS | Corresponds to the structure of this compound | Confirms the molecular structure and deuteration sites. |
| Chemical Purity | HPLC-UV (e.g., at 238 nm) | ≥ 98.0% | Quantifies the percentage of the desired compound, excluding impurities. |
| Isotopic Purity (Enrichment) | LC-MS | ≥ 99% Deuterium atoms | Ensures minimal contribution from unlabeled (d0) species. |
| Unlabeled Barnidipine (d0) | LC-MS/MS | ≤ 0.5% | Prevents isotopic cross-talk and inaccurate quantification at low levels. |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Complies with ICH Q3C limits | Ensures safety and purity from manufacturing process solvents. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Accounts for water content when preparing standard solutions by weight. |
Utilization in Method Validation for Barnidipine Pharmaceutical Formulations
In the quality control of Barnidipine pharmaceutical formulations (e.g., tablets, capsules), regulatory agencies require validated analytical methods to quantify the active pharmaceutical ingredient (API). This compound is the gold standard internal standard for validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its ability to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.
During method validation, this compound is added at a constant concentration to all calibration standards, quality control samples, and test samples. The instrument measures the peak area ratio of the analyte (Barnidipine) to the internal standard (this compound). This ratio is used for quantification, effectively normalizing the analytical process.
Key validation parameters assessed using this compound include:
Selectivity and Specificity: Demonstrating that the method can distinguish and quantify Barnidipine in the presence of formulation excipients, impurities, and the internal standard without interference.
Linearity: Establishing a linear relationship between the peak area ratio and the concentration of Barnidipine over a specified range.
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability and intermediate precision) are evaluated by analyzing QC samples at multiple concentration levels. The use of this compound significantly improves these parameters, typically yielding a relative standard deviation (%RSD) well below 15%.
Matrix Effect: Assessing the influence of the formulation matrix on the ionization of Barnidipine. By comparing the response of the analyte in the matrix versus a neat solution, and using this compound to correct for it, the method's robustness is confirmed.
Table 2: Example Method Validation Data for Barnidipine Assay using this compound IS
| Validation Parameter | Acceptance Criterion (Typical) | Example Result | Role of this compound |
|---|---|---|---|
| Linearity Range | 1.0 - 500 ng/mL | 1.0 - 500 ng/mL | Normalizes response across the concentration range. |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 | Ensures a reliable calibration curve based on analyte/IS ratio. |
| Intra-day Precision (%RSD) | ≤ 15% | 3.5% - 6.8% | Corrects for run-to-run instrumental and sample prep variability. |
| Inter-day Precision (%RSD) | ≤ 15% | 5.1% - 8.2% | Corrects for day-to-day analytical variability. |
| Accuracy (% Recovery) | 85% - 115% | 96.4% - 103.8% | Compensates for analyte loss during extraction and matrix effects. |
| Matrix Effect Factor | 0.85 - 1.15 | 0.98 | Co-eluting IS effectively tracks and corrects for ion suppression/enhancement. |
Role in Impurity Profiling and Identification of Degradation Products
Beyond quantifying the API, controlling impurities and degradation products is a critical aspect of pharmaceutical quality control. Barnidipine, like other dihydropyridines, is susceptible to degradation, particularly through oxidation (forming a pyridine (B92270) analogue) and photodegradation. This compound plays a crucial role in the analysis of these related substances.
While a dedicated, certified reference standard is ideal for each impurity, these are often not commercially available, especially during early drug development or for newly discovered degradants. In such cases, this compound can be used for:
Relative Quantification: Assuming the ionization efficiency of a structurally similar impurity is close to that of Barnidipine, the well-characterized this compound can be used as an internal standard to estimate the impurity's concentration. This provides a semi-quantitative result that is far more reliable than external standardization alone, allowing for effective monitoring and control.
Forced Degradation Studies: In studies where Barnidipine is subjected to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways, this compound serves as a robust internal standard to accurately track the depletion of the parent drug and the formation of degradants.
Retention Time Marker: The chromatographic behavior of this compound is virtually identical to that of Barnidipine. This makes it an excellent marker for confirming the retention time of the parent peak in complex chromatograms, helping to distinguish it from closely eluting impurities.
Table 3: Application of this compound in the Analysis of Potential Barnidipine Degradants
| Potential Impurity/Degradant | Formation Pathway | Analytical Role of this compound |
|---|---|---|
| Dehydro-Barnidipine (Pyridine Analogue) | Oxidation, Photodegradation | Serves as IS for relative quantification; confirms parent peak identity. |
| Barnidipine N-oxide | Oxidation | Acts as a stable reference point for tracking parent drug degradation. |
| Hydrolysis Products (Ester Cleavage) | Acidic/Basic Hydrolysis | Enables accurate quantification of remaining Barnidipine. |
| Photodegradation Isomers | UV/Light Exposure | Provides a stable internal standard for complex impurity profiles. |
Applications in Ensuring Traceability and Analytical Quality Assurance
Traceability is a cornerstone of analytical quality assurance (AQA), ensuring that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons. The use of a well-characterized reference standard like this compound is fundamental to establishing this traceability in a QC laboratory.
By using this compound that is itself traceable to a primary standard (e.g., a pharmacopeial standard), all subsequent measurements of Barnidipine in drug products become traceable. This provides confidence in the accuracy and comparability of results generated over time, across different instruments, and between different laboratories.
Key AQA activities where this compound is integral include:
System Suitability Testing (SST): Before any analytical run, SST is performed to ensure the LC-MS/MS system is performing correctly. This often involves injecting a standard containing both Barnidipine and this compound to check for adequate signal, stable retention times, and consistent peak shapes.
Proficiency Testing and Inter-laboratory Comparisons: When multiple labs analyze the same sample, using a common, high-quality internal standard like this compound minimizes inter-laboratory variability and helps identify any systematic bias in a specific lab's methodology.
Long-Term Stability Studies: In long-term and accelerated stability studies of Barnidipine drug products, this compound ensures that any observed change in the API concentration is a true reflection of degradation, not analytical drift, over the months or years of the study.
Table 4: Quality Assurance Activities Incorporating this compound
| QA Activity | Role of this compound | Monitored Parameter / Benefit |
|---|---|---|
| Routine Batch Release Testing | Internal standard for API assay. | Ensures accurate, precise, and reliable quantification for batch acceptance. |
| System Suitability Test (SST) | Reference compound for system performance check. | Confirms system readiness, signal stability, and chromatographic integrity. |
| Analytical Method Transfer | Common internal standard for both originating and receiving labs. | Reduces variability and facilitates direct comparison of results. |
| Investigation of Out-of-Specification (OOS) Results | Stable reference to rule out analytical error. | Helps confirm if an OOS result is due to the product or analytical process failure. |
Emerging Research Directions and Future Prospects for Barnidipine D5
Exploration of Deuterium (B1214612) Isotope Effects on Metabolic Pathways Beyond Quantitation
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 (CYP) family. bioscientia.de While Barnidipine-d5 is used as a stable tracer, research is emerging to explore how this deuteration impacts its metabolic profile, potentially offering therapeutic advantages over the non-deuterated parent compound. medchemexpress.comresearchgate.net
The primary metabolic pathways of barnidipine (B1667753) in humans include oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue, hydrolysis of the benzylpyrrolidine ester, and N-debenzylation. nih.govnih.gov These reactions, particularly the oxidation and N-debenzylation steps, are often rate-limiting and catalyzed by CYP enzymes.
Future research directions will likely focus on:
Metabolic Switching: Investigating whether the deuterium substitution in this compound, specifically on the phenyl-d5 group, can slow down N-debenzylation, thereby redirecting metabolism towards other pathways. unito.it This "metabolic switching" could potentially alter the proportion of different metabolites, which may have distinct pharmacological or toxicological profiles. bioscientia.de
Reduced Metabolic Rate: Quantifying the reduction in the rate of specific metabolic reactions due to the KIE. A slower metabolism could lead to a longer half-life and increased systemic exposure (AUC) of the parent drug. researchgate.netgabarx.com This could translate into an improved pharmacokinetic profile, potentially allowing for different dosing strategies.
Formation of Novel Metabolites: While less common, the altered metabolic stability could, in theory, lead to the formation of novel or previously minor metabolites, the pharmacological activity of which would require thorough investigation.
Table 1: Potential Impact of Deuterium Isotope Effect on Barnidipine Metabolism
| Metabolic Pathway | Key Enzyme Family | Potential Effect of Deuteration (this compound) | Research Implication |
| Oxidation of Dihydropyridine Ring | Cytochrome P450 | Minimal (Deuteration is not on this ring) | Focus on other metabolic sites. |
| N-debenzylation | Cytochrome P450 | Slower rate of C-H bond cleavage at the benzyl (B1604629) group | Potential for increased parent drug exposure and metabolic switching. |
| Ester Hydrolysis | Esterases | Unlikely to be significantly affected | This pathway may become more prominent if oxidative pathways are slowed. |
Integration of this compound in Mechanistic Pharmacological Studies In Vitro
The stability imparted by deuterium makes this compound a valuable tool for dissecting the mechanisms of drug action and metabolism at a molecular level in vitro. Beyond its role in pharmacokinetics, deuterated compounds can help elucidate enzymatic reaction mechanisms and receptor-ligand interactions. nih.govnih.gov
Elucidating Enzyme Mechanisms: In in vitro systems using human liver microsomes or recombinant CYP enzymes, comparing the metabolism rates of barnidipine and this compound can help determine the rate-limiting steps in its biotransformation. nih.gov A significant KIE would confirm that C-H bond cleavage at the deuterated site is a critical step in the metabolic cascade.
Studying Receptor Binding and Dissociation: While the physical properties of deuterated and non-deuterated compounds are nearly identical, subtle differences can sometimes be observed in binding kinetics. nih.govsciencecoalition.org High-resolution analytical techniques could be employed to study if this compound exhibits altered on/off rates at the L-type calcium channel compared to its non-deuterated counterpart, providing insights into the drug-receptor interaction. Barnidipine itself is known to have a slow onset and long-lasting effect, which is attributed to its binding characteristics. nih.govnih.gov Investigating its deuterated analogue could further refine this understanding.
Table 2: Applications of this compound in In Vitro Mechanistic Studies
| Study Type | Experimental System | Information Gained | Potential Significance |
| Metabolic Enzyme Kinetics | Human Liver Microsomes, Recombinant CYPs | Identification of rate-limiting metabolic steps | Understanding variability in drug metabolism and potential for drug-drug interactions. |
| Receptor Binding Assays | Isolated Cell Membranes, Whole Cells | Characterization of drug-receptor binding and dissociation kinetics | Deeper insight into the molecular basis of barnidipine's long duration of action. |
| Ion Channel Electrophysiology | Patch-clamp on isolated smooth muscle or cardiac cells | Precise measurement of calcium channel blockade dynamics | Comparing the functional consequences of binding between the deuterated and non-deuterated forms. |
Potential for this compound in Novel Drug Discovery and Development Paradigms
The "deuterium switch" is a drug development strategy where a known, approved drug is purposefully deuterated to create a new chemical entity with potentially improved properties. nih.govsalamandra.net This approach can lead to drugs with better safety, efficacy, and tolerability profiles. gabarx.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further development in this area. researchgate.netneulandlabs.com
For barnidipine, this paradigm offers several intriguing possibilities:
Improved Pharmacokinetic Profile: If the KIE leads to a slower clearance and longer half-life for this compound, it could result in more stable plasma concentrations and a reduced peak-to-trough ratio. gabarx.com This might lead to a more consistent therapeutic effect and potentially a better side-effect profile. neulandlabs.com
Reduced Metabolite-Mediated Toxicity: If any of the major metabolites of barnidipine are associated with adverse effects, and the deuteration of this compound shunts metabolism away from the formation of that specific metabolite, the result could be a safer drug.
Life Cycle Management: Developing a deuterated version of barnidipine represents a strategy for pharmaceutical life cycle management, creating a new, patentable medicine based on a well-understood pharmacological agent. nih.gov
The development of such a "deuterated switch" product would require extensive nonclinical and clinical studies to confirm that the theoretical benefits of deuteration translate into tangible clinical advantages. salamandra.net
Advancements in Deuterium Labeling Technologies and Their Impact on Barnidipine Research
The synthesis of deuterated compounds like this compound is no longer a trivial exercise, thanks to significant advancements in hydrogen isotope exchange (HIE) technologies. These methods allow for the late-stage introduction of deuterium into complex molecules with high precision and efficiency, facilitating research and development. nih.govnih.gov
Key advancements include:
Iridium- and Ruthenium-Catalyzed HIE: Homogeneous catalysts based on transition metals like iridium and ruthenium have emerged as powerful tools for directed C-H activation. core.ac.ukresearchgate.netnih.govnih.gov These catalysts can selectively exchange hydrogen for deuterium at specific positions on a molecule, often directed by existing functional groups. archie-west.ac.uk This allows for the precise synthesis of different isotopologues of barnidipine to study the effects of deuteration at various metabolic soft spots.
Photoredox Catalysis: Light-mediated photoredox catalysis offers a mild and efficient method for HIE, particularly at C-H bonds adjacent to nitrogen atoms in amine-containing drugs. nih.gov This could be highly applicable to the synthesis of deuterated analogues of barnidipine and its metabolites.
Cost-Effective Deuterium Sources: Many modern methods utilize deuterium oxide (D₂O), a cheap and readily available deuterium source, making the synthesis of deuterated compounds more scalable and cost-effective compared to older methods that required expensive and hazardous reagents. nih.govresearchgate.net
These advanced labeling technologies make it easier for researchers to synthesize this compound and other deuterated analogues, accelerating the exploration of the research directions outlined above and unlocking the full potential of deuterium chemistry in the context of this important calcium channel blocker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
